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Compound of Interest

Compound Name: Floramultine

Cat. No.: B1227436 Get Quote

Introduction

Floramultine is a novel, high-performance fluorescent probe specifically engineered for the

sensitive and robust detection of intracellular RNA in living and fixed cells. Its unique molecular

design offers exceptional photostability, a high quantum yield, and minimal background

fluorescence, making it an ideal tool for a wide range of microscopy applications, including live-

cell imaging, fluorescence in situ hybridization (FISH), and super-resolution microscopy. These

application notes provide detailed protocols and guidelines to assist researchers, scientists,

and drug development professionals in successfully utilizing Floramultine for their specific

imaging needs.

Quantitative Data Summary

The optical and performance characteristics of Floramultine are summarized in the table

below. This data highlights its superior attributes compared to traditional RNA-binding dyes.
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Property Value

Excitation Maximum (λex) 492 nm

Emission Maximum (λem) 525 nm

Molar Extinction Coefficient 85,000 cm⁻¹M⁻¹

Quantum Yield (Φ) 0.85

Photostability (t₁/₂) > 180 seconds

Binding Target Single-stranded RNA

Cell Permeability Excellent for live cells

Experimental Protocols
Protocol 1: Live-Cell Imaging of RNA with Floramultine
This protocol outlines the steps for staining and imaging RNA in living cells using Floramultine.

Materials:

Floramultine stock solution (1 mM in DMSO)

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Phosphate-Buffered Saline (PBS), sterile

Cells cultured on glass-bottom dishes or chamber slides

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

Cell Preparation:

Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired

confluency (typically 60-80%).
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Ensure the cells are healthy and actively growing before staining.

Staining Solution Preparation:

Prepare a fresh 1 µM working solution of Floramultine by diluting the 1 mM stock solution

in pre-warmed live-cell imaging medium. For example, add 1 µL of 1 mM Floramultine to

1 mL of medium.

Vortex briefly to ensure complete mixing.

Cell Staining:

Aspirate the culture medium from the cells.

Wash the cells once with pre-warmed PBS.

Add the 1 µM Floramultine staining solution to the cells, ensuring the entire cell

monolayer is covered.

Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes. Protect from light.

Washing:

Aspirate the staining solution.

Wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound

dye.

Imaging:

Add fresh, pre-warmed live-cell imaging medium to the cells.

Image the cells immediately using a fluorescence microscope equipped with a standard

FITC or GFP filter set.

For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top

incubator.
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Cell Preparation

Staining

Washing

Imaging

Plate and culture cells to 60-80% confluency

Prepare 1 µM Floramultine in imaging medium

Wash cells with PBS

Incubate cells with Floramultine solution (15-30 min)

Wash cells twice with imaging medium

Image with fluorescence microscope (FITC/GFP filter)

Click to download full resolution via product page

Workflow for live-cell RNA imaging with Floramultine.

Protocol 2: Multiplexed Imaging of RNA and Proteins
This protocol describes how to perform multiplexed imaging to visualize both RNA with

Floramultine and a specific protein using immunofluorescence.

Materials:

Floramultine stock solution (1 mM in DMSO)

4% Paraformaldehyde (PFA) in PBS

0.25% Triton™ X-100 in PBS

Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody specific to the protein of interest

Secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor™ 594)

Mounting medium with DAPI

Procedure:

Cell Fixation and Permeabilization:

Fix cultured cells with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

Wash the cells three times with PBS.

Blocking:

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-

specific antibody binding.

Primary Antibody Incubation:

Dilute the primary antibody in blocking buffer according to the manufacturer's

recommendations.

Incubate the cells with the diluted primary antibody overnight at 4°C.

Secondary Antibody Incubation:

Wash the cells three times with PBS.

Dilute the fluorescently labeled secondary antibody in blocking buffer.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.
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Floramultine Staining:

Wash the cells three times with PBS.

Prepare a 1 µM working solution of Floramultine in PBS.

Incubate the cells with the Floramultine solution for 20 minutes at room temperature,

protected from light.

Mounting and Imaging:

Wash the cells three times with PBS.

Mount the coverslip onto a microscope slide using a mounting medium containing DAPI.

Image the sample using a confocal or widefield fluorescence microscope with the

appropriate filter sets for DAPI, Floramultine (FITC/GFP), and the secondary antibody

fluorophore (e.g., TRITC/Texas Red).
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Stress Response Signaling Pathway

Cellular Stress
(e.g., UV, Oxidative)

p38 MAPK

activates

MK2

phosphorylates

hnRNP A1

phosphorylates

Target mRNA
(e.g., TNF-α)

binds & stabilizes

mRNA Translation

Click to download full resolution via product page

Hypothetical signaling pathway studied with Floramultine.

In this hypothetical pathway, cellular stress leads to the stabilization of target mRNAs through a

signaling cascade. Floramultine could be used to visualize the localization and dynamics of

the "Target mRNA" in real-time, providing insights into its regulation during the stress response.
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By combining Floramultine with immunofluorescence against phosphorylated hnRNP A1,

researchers could correlate the signaling events with changes in mRNA behavior.

To cite this document: BenchChem. [Application Notes and Protocols for Floramultine in
Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1227436#step-by-step-guide-for-using-floramultine-
in-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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